1-[(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-1,2,3-benzotriazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with appropriate triazole and thiadiazole precursors. One common method involves the cyclization of 1-benzotriazolylmethyl-3-phenyl-1,2,4-triazole-5-thiol under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the triazolothiadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzotriazolyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
1-[(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-1,2,3-benzotriazole has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antitubercular agent by inhibiting shikimate dehydrogenase, a key enzyme in the biosynthesis of aromatic amino acids in Mycobacterium tuberculosis.
Agrochemicals: The compound has shown promise as a fungicide candidate, with studies focusing on its mode of action against fungal pathogens.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. For instance, as an antitubercular agent, it inhibits shikimate dehydrogenase, disrupting the biosynthesis of essential aromatic amino acids in Mycobacterium tuberculosis . In its role as a fungicide, it interferes with key metabolic pathways in fungal cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
3-(1-Benzotriazolylmethyl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Similar in structure but with a thiophene ring instead of a phenyl group.
3,6-Disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles: These compounds have various substituents at the 3 and 6 positions, showing different biological activities.
Uniqueness
The uniqueness of 1-[(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-1,2,3-benzotriazole lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzotriazolylmethyl and phenyl groups contribute to its ability to interact with various molecular targets, making it a versatile compound in scientific research .
Properties
CAS No. |
122503-13-3 |
---|---|
Molecular Formula |
C16H11N7S |
Molecular Weight |
333.4g/mol |
IUPAC Name |
3-(benzotriazol-1-ylmethyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11N7S/c1-2-6-11(7-3-1)15-20-23-14(18-19-16(23)24-15)10-22-13-9-5-4-8-12(13)17-21-22/h1-9H,10H2 |
InChI Key |
IFRYKBXNKQBFIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.